10-Aminodecanoic acid hydrochloride salt 10-Aminodecanoic acid hydrochloride salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC16254017
InChI: InChI=1S/C10H21NO2.ClH/c11-9-7-5-3-1-2-4-6-8-10(12)13;/h1-9,11H2,(H,12,13);1H
SMILES:
Molecular Formula: C10H22ClNO2
Molecular Weight: 223.74 g/mol

10-Aminodecanoic acid hydrochloride salt

CAS No.:

Cat. No.: VC16254017

Molecular Formula: C10H22ClNO2

Molecular Weight: 223.74 g/mol

* For research use only. Not for human or veterinary use.

10-Aminodecanoic acid hydrochloride salt -

Specification

Molecular Formula C10H22ClNO2
Molecular Weight 223.74 g/mol
IUPAC Name 10-aminodecanoic acid;hydrochloride
Standard InChI InChI=1S/C10H21NO2.ClH/c11-9-7-5-3-1-2-4-6-8-10(12)13;/h1-9,11H2,(H,12,13);1H
Standard InChI Key FVSCZNTZLWFPPE-UHFFFAOYSA-N
Canonical SMILES C(CCCCC(=O)O)CCCCN.Cl

Introduction

Chemical Structure and Molecular Characteristics

10-Aminodecanoic acid hydrochloride salt belongs to the class of ω-amino fatty acid derivatives. Its structure comprises a 10-carbon aliphatic chain with a carboxylic acid group at one end and a primary amine group at the opposite terminus, the latter of which is protonated as a hydrochloride salt . The molecular formula C10H22ClNO2\text{C}_{10}\text{H}_{22}\text{ClNO}_2 reflects the incorporation of chlorine from hydrochloric acid, which replaces the lone pair on the nitrogen atom of the amine group.

Structural Analysis

Key structural attributes include:

Table 1: Molecular Properties of 10-Aminodecanoic Acid Hydrochloride Salt

PropertyValueSource
CAS Number73427-67-5
Molecular FormulaC10H22ClNO2\text{C}_{10}\text{H}_{22}\text{ClNO}_2
Molecular Weight223.74 g/mol
DensityNot Available
Melting PointNot Available

Synthesis and Industrial Production

The synthesis of 10-aminodecanoic acid hydrochloride salt typically involves the direct reaction of 10-aminodecanoic acid with hydrochloric acid. This process parallels methodologies described in patents for analogous compounds, where amino acid esters are treated with HCl to form stable hydrochloride salts .

Stepwise Synthesis Protocol

  • Preparation of 10-Aminodecanoic Acid: The parent compound, 10-aminodecanoic acid (CAS 13108-19-5), is synthesized via enzymatic or chemical amination of decanoic acid .

  • Salt Formation: The free amine group is protonated by dissolving 10-aminodecanoic acid in aqueous HCl under controlled temperature (5–10°C) and pH (7–8) conditions .

  • Crystallization and Purification: The product is isolated through solvent evaporation or anti-solvent crystallization, followed by filtration and drying .

Challenges in Synthesis

  • Byproduct Formation: Excess HCl may lead to over-protonation or decomposition, necessitating precise stoichiometric control .

  • Solubility Management: The hydrochloride salt’s high water solubility complicates isolation, often requiring salting-out techniques with solvents like ethanol .

Physicochemical Properties

Solubility Profile

The hydrochloride salt exhibits enhanced aqueous solubility compared to the free base, a characteristic critical for its use in biological systems. Experimental data on its solubility in salt solutions (e.g., KCl, (NH4)2SO4(\text{NH}_4)_2\text{SO}_4) suggest that electrolyte concentrations up to 2.0 mol·kg1^{-1} induce salting-in effects, increasing solubility . This behavior aligns with trends observed for dicarboxylic amino acids, where ionic interactions stabilize the charged species in solution .

Thermal Stability

While specific thermogravimetric data are unavailable, hydrochloride salts of similar amino acids decompose at temperatures exceeding 200°C, releasing HCl gas and forming decomposition products like nitriles or amides .

Applications in Pharmaceutical and Material Science

Peptide Synthesis

The compound serves as a building block in solid-phase peptide synthesis (SPPS). Its Boc-protected derivative (Boc-10-aminodecanoic acid, CAS 173606-50-3) is widely used to introduce spacer arms or modify peptide hydrophobicity . The Boc group is selectively removed under mild acidic conditions, enabling sequential coupling without side reactions .

Drug Delivery Systems

In proteolysis-targeting chimeras (PROTACs), the hydrochloride salt’s aliphatic chain acts as a linker, connecting target-binding ligands to E3 ubiquitin ligase recruiters . This application leverages its stability in physiological conditions and biocompatibility .

Polymer Chemistry

The compound is incorporated into polyamides and polyurethanes, enhancing mechanical strength and thermal resistance. Its dual functional groups enable copolymerization with diols or diamines, producing materials for biomedical devices .

Future Research Directions

  • Solubility Optimization: Investigating co-solvents or ionic liquids to enhance solubility in non-aqueous media .

  • Biological Activity Screening: Evaluating antimicrobial or anticancer properties given structural similarities to bioactive fatty acids .

  • Green Synthesis Routes: Developing enzymatic or catalytic methods to reduce HCl usage and waste generation .

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